molecular formula C16H22N2O4 B1610560 3-[3-Acetyl-4-[[(RS)-oxiranyl]-methoxy]phenyl]-1,1-diethylurea CAS No. 56980-98-4

3-[3-Acetyl-4-[[(RS)-oxiranyl]-methoxy]phenyl]-1,1-diethylurea

Cat. No.: B1610560
CAS No.: 56980-98-4
M. Wt: 306.36 g/mol
InChI Key: FSYIFALAMPAWSR-UHFFFAOYSA-N
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Description

N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea is a synthetic organic compound with the molecular formula C16H22N2O4 It is known for its unique chemical structure, which includes an oxirane (epoxide) ring and a urea moiety

Scientific Research Applications

N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea typically involves multiple steps:

    Formation of the Epoxide Ring: The oxirane ring is introduced through an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions.

    Acetylation: The acetyl group is introduced via an acetylation reaction, where an acetylating agent like acetic anhydride or acetyl chloride is used.

    Urea Formation: The final step involves the formation of the urea moiety. This can be done by reacting an amine with an isocyanate or by using a urea derivative.

Industrial Production Methods

Industrial production of N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), halides (Cl-, Br-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea
  • N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide
  • Celiprolol Hydrochloride Impurity G

Uniqueness

N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form covalent bonds with biomolecules through the oxirane ring is a distinctive feature that sets it apart from similar compounds.

Properties

IUPAC Name

3-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-4-18(5-2)16(20)17-12-6-7-15(14(8-12)11(3)19)22-10-13-9-21-13/h6-8,13H,4-5,9-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYIFALAMPAWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544516
Record name N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56980-98-4
Record name N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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